molecular formula C14H17FN6 B2859879 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine CAS No. 2415570-61-3

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine

Cat. No. B2859879
CAS RN: 2415570-61-3
M. Wt: 288.33
InChI Key: MRAOBCVJVXKDAF-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine” is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . This compound has been used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring attached to a piperazine ring, which is further attached to a fluoropyrimidine group . The structure can be analyzed in detail using X-ray diffraction methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, are not detailed in the available resources .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential therapeutic applications. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6/c1-2-11-7-16-13(17-8-11)20-3-5-21(6-4-20)14-18-9-12(15)10-19-14/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAOBCVJVXKDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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